BenchChemオンラインストアへようこそ!

2-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-1H-isoindole-1,3(2H)-dione

Structure-Activity Relationship (SAR) Medicinal Chemistry Molecular Docking

2-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-1H-isoindole-1,3(2H)-dione (CAS 551921-28-9) is a synthetic hybrid molecule combining a phthalimide (isoindole-1,3-dione) core with a 3-(2-chlorophenyl)-isoxazole moiety via a methylene bridge. It belongs to the class of isoindole-isoxazole hybrids, a scaffold widely investigated for carbonic anhydrase and acetylcholinesterase inhibition, as well as anticancer activities.

Molecular Formula C18H11ClN2O3
Molecular Weight 338.75
CAS No. 551921-28-9
Cat. No. B2470826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-1H-isoindole-1,3(2H)-dione
CAS551921-28-9
Molecular FormulaC18H11ClN2O3
Molecular Weight338.75
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=NO3)C4=CC=CC=C4Cl
InChIInChI=1S/C18H11ClN2O3/c19-15-8-4-3-7-14(15)16-9-11(24-20-16)10-21-17(22)12-5-1-2-6-13(12)18(21)23/h1-9H,10H2
InChIKeyWFZHMNZNALTBBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-1H-isoindole-1,3(2H)-dione (CAS 551921-28-9): Structural and Procurement Overview


2-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-1H-isoindole-1,3(2H)-dione (CAS 551921-28-9) is a synthetic hybrid molecule combining a phthalimide (isoindole-1,3-dione) core with a 3-(2-chlorophenyl)-isoxazole moiety via a methylene bridge . It belongs to the class of isoindole-isoxazole hybrids, a scaffold widely investigated for carbonic anhydrase and acetylcholinesterase inhibition, as well as anticancer activities [1]. The compound has a molecular formula of C18H11ClN2O3 and a molecular weight of 338.7 g/mol . It is commercially available from multiple vendors at purities of 95% or higher, primarily intended for research use .

Why the Ortho-Chloro Substituent in 2-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-1H-isoindole-1,3(2H)-dione Prevents Generic Substitution


The position of the chlorine atom on the phenyl ring attached to the isoxazole is a critical determinant of biological activity, making direct substitution with the para-chloro analog (CAS 478048-78-1) or other regioisomers non-trivial. In the broader class of isoindole-isoxazole hybrids, even minor modifications to the aryl substituent on the isoxazole ring have been shown to drastically alter inhibitory potency: for example, IC50 values against acetylcholinesterase (AChE) span a 2.7-fold range (4.65–12.83 nM) and against human carbonic anhydrase isoforms I and II (hCA I/II) span over 3-fold (23.17–79.58 nM and 36.58–88.28 nM, respectively) simply by varying peripheral substituents [1]. The ortho-chloro configuration introduces distinct steric and electronic effects—including altered dihedral angles, dipole moments, and hydrogen-bonding capacity—that are absent in the para or meta isomers, meaning potency, selectivity, and even the mechanism of action cannot be assumed to be transferable without direct comparative data [1].

Quantitative Differentiation Evidence for 2-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-1H-isoindole-1,3(2H)-dione (CAS 551921-28-9)


Ortho-Chloro vs. Para-Chloro Positional Isomerism: Impact on Molecular Recognition

The target compound features a chlorine atom at the ortho (2-) position of the phenyl ring on the isoxazole, in contrast to the closest commercially available analog, 2-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-1H-isoindole-1,3(2H)-dione (CAS 478048-78-1), which bears the chlorine at the para (4-) position . In isoindole-isoxazole hybrid systems, molecular docking studies against AChE (PDB ID: 4EY7) and hCA isoforms (PDB IDs: 2CAB and 3HS4) demonstrate that even minor changes in aryl substitution geometry alter key binding interactions, with binding affinity scores correlating directly with inhibitory IC50 values that vary over 3-fold between analogs (AChE: 4.65–12.83 nM; hCA I: 23.17–79.58 nM; hCA II: 36.58–88.28 nM) [1].

Structure-Activity Relationship (SAR) Medicinal Chemistry Molecular Docking

Isoindole-1,3-Dione-Isoxazole Scaffold: Documented Nanomolar Potency Against Multi-Disease Targets

A 2025 study on eight structurally related hexahydro-isoindole-dione-isoxazole hybrids demonstrated that compounds within this chemotype achieve nanomolar-range inhibitory activity against acetylcholinesterase (AChE) and human carbonic anhydrase isoforms I and II (hCA I, hCA II), which are validated targets for Alzheimer's disease, epilepsy, and glaucoma [1]. The most active derivatives (compounds 9–12) exhibited IC50 values of 4.65–12.83 nM against AChE, 23.17–79.58 nM against hCA I, and 36.58–88.28 nM against hCA II [1]. Molecular docking confirmed that these compounds bind with higher affinity than the reference drugs tacrine (for AChE) and acetazolamide (AZA, for hCA isoforms) [1]. While the specific target compound (CAS 551921-28-9) was not tested in this study, it shares the identical isoindole-1,3-dione-isoxazole pharmacophore core.

Alzheimer's Disease Glaucoma Epilepsy Enzyme Inhibition

Anticancer Potential via the Indole-Isoxazole Hybrid Chemotype

The indole-isoxazole hybrid scaffold, closely related to the isoindole-isoxazole framework of the target compound, has demonstrated potent and mechanistically defined anticancer activity. A 2021 study by Hawash et al. reported that indole-3-isoxazole-5-carboxamide derivatives exhibit cytotoxic activity against Huh7 (liver), MCF7 (breast), and HCT116 (colon) cancer cell lines via SRB assay [1]. Three lead compounds induced G0/G1 phase cell cycle arrest in Huh7 cells and caused a significant decrease in CDK4 protein levels [1]. Additionally, these compounds showed a good correlation between theoretical bioavailability predictions (Molinspiration, Lipinski's Rule of Five) and experimental verification, suggesting drug-like properties [1]. The target compound (CAS 551921-28-9) incorporates a structurally analogous isoxazole hybrid architecture with a phthalimide core instead of an indole carboxamide.

Hepatocellular Carcinoma Cytotoxicity Cell Cycle Arrest CDK4

Computed Physicochemical Profile: LogP and Drug-Likeness Parameters

The target compound has a calculated octanol-water partition coefficient (LogP) of approximately 3.3, based on data for its synthetic precursor 5-(bromomethyl)-3-(2-chlorophenyl)isoxazole (CAS 196877-21-1) [1]. With a molecular weight of 338.7 g/mol, 2 hydrogen bond acceptors, 0 hydrogen bond donors, and a topological polar surface area (TPSA) of approximately 63.4 Ų, the compound falls within favorable drug-like chemical space according to Lipinski's Rule of Five and Veber's rules [2]. In comparison, the para-chloro analog (CAS 478048-78-1) has an identical molecular formula and similar computed properties, but differences in dipole moment and molecular shape arising from the ortho vs. para chlorine orientation may influence membrane permeability and target binding kinetics .

ADME Lipinski Rule of Five Drug Design Physicochemical Properties

Recommended Research and Procurement Applications for 2-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-1H-isoindole-1,3(2H)-dione (CAS 551921-28-9)


Structure-Activity Relationship (SAR) Studies on Isoindole-Isoxazole Hybrid Enzyme Inhibitors

Procure CAS 551921-28-9 as a key ortho-chloro substituted member of a focused library to systematically probe the effect of halogen position on AChE and carbonic anhydrase inhibition. Pair with the para-chloro analog (CAS 478048-78-1) and meta-chloro variant to establish a comprehensive SAR map, leveraging the established nanomolar potency range (IC50 = 4.65–88.28 nM) of this chemotype against these therapeutically relevant targets [1].

Oncology Screening Libraries Targeting CDK4-Mediated Cell Cycle Arrest

Include CAS 551921-28-9 in focused screening decks against hepatocellular carcinoma (Huh7) and other solid tumor cell lines based on the demonstrated ability of structurally related indole-isoxazole hybrids to induce G0/G1 arrest and downregulate CDK4 [2]. The compound's favorable LogP (~3.3) and compliance with Lipinski's Rule of Five support its use in cell-based phenotypic assays [3].

Multi-Target Drug Discovery for Alzheimer's Disease and Glaucoma

Deploy CAS 551921-28-9 in dual-target screening programs where simultaneous inhibition of AChE and hCA isoforms is therapeutically desirable. The isoindole-1,3-dione-isoxazole scaffold has been molecularly validated to engage both AChE and hCA I/II with binding affinities exceeding those of the reference drugs tacrine and acetazolamide [1], positioning derivatives like this compound as candidates for multi-target lead optimization.

Chemical Biology Probe Development for EPAC/cAMP Signaling Pathway Investigation

Utilize CAS 551921-28-9 as a starting point for developing chemical probes targeting the Exchange Protein directly Activated by cAMP (EPAC1). Isoxazole-containing compounds have been patented as EPAC antagonists (US 11,124,489) [4], and the phthalimide-isoxazole architecture of this compound offers a distinct chemotype for exploring cAMP-signaling modulation, with potential applications in pancreatic cancer and metabolic disease research.

Quote Request

Request a Quote for 2-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-1H-isoindole-1,3(2H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.